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Introduction

Difurfuryl disulfide (CAS No. 4437-20-1) is a potent, sulfur-containing aroma compound that
plays a significant role in the flavor profiles of a wide variety of cooked and roasted foods.[1][2]
Its characteristic aroma is described as roasted, coffee-like, meaty, and nutty, making it a
valuable ingredient in the flavor industry.[1][3][4] This document provides detailed application
notes and experimental protocols for the synthesis, analysis, and sensory evaluation of
difurfuryl disulfide for professionals in flavor chemistry, food science, and related fields.

Physicochemical and Sensory Properties

Difurfuryl disulfide is a pale yellowish oily liquid that can turn garnet-red upon aging.[3] It is
slightly soluble in water but soluble in organic solvents like ethanol and oils.[2][4]

Sensory Characteristics

The sensory profile of difurfuryl disulfide is highly concentration-dependent. At very low
concentrations, it imparts desirable roasted, nutty, and meaty notes.[4]

Table 1: Sensory Thresholds and Descriptors for Difurfuryl Disulfide
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. Sensory
Property Value Medium .
Descriptor(s)

Roasted,

sulfuraceous,
Taste Threshold 20 ppm Water ]

alliaceous, green,

meaty[2]

Sulfurous, coffee,
Odor Threshold 0.10 ppm Not specified roasted meaty,
onion[5]

Enhances coffee,
Suggested Dosage 1-3ppm Food Products caramel, sesame, and
roast beef flavors[3]

Flavor Profile (at 2.5 ) Coffee, roasted,
Not applicable Water
ppm) warm, malty notes[5]

Natural Occurrence and Formation

Difurfuryl disulfide is a natural constituent of many thermally processed foods. It has been
identified in boiled and cooked beef, as well as in roasted coffee.[2]

Maillard Reaction Pathway

The primary formation pathway for difurfuryl disulfide in food is the Maillard reaction, a
complex series of chemical reactions between amino acids (particularly sulfur-containing amino
acids like cysteine) and reducing sugars.[6][7] During heating, these precursors degrade and
recombine to form a plethora of volatile flavor compounds, including furans and sulfur
compounds that are the likely precursors to difurfuryl disulfide.
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Maillard reaction pathway to difurfuryl disulfide.

Applications in the Flavor Industry

Difurfuryl disulfide is a high-impact aroma chemical used to create and enhance a variety of
savory and roasted flavors.[1]

o Meat Flavors: It imparts roasted, savory, and brothy notes to meat products, sauces, and
seasonings.[1][8]

» Coffee and Cocoa Flavors: It is a key component in creating the characteristic aroma of
roasted coffee and can be used to enhance cocoa and chocolate notes.[1]

o Baked Goods: It can contribute to the "golden brown" crust aroma of bread.

o Other Savory Applications: It is used in snacks, soups, and seasonings to provide a roasted
and savory character.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and sensory
evaluation of difurfuryl disulfide.
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Synthesis of Difurfuryl Disulfide

This protocol describes the synthesis of difurfuryl disulfide via the oxidation of furfuryl

mercaptan using dimethyl sulfoxide (DMSOQ) as the oxidant.[9][10]

Materials:

Furfuryl mercaptan

Dimethyl sulfoxide (DMSOQO)

Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser
Heating mantle

Distillation apparatus

Dichloromethane (for extraction)

5% Sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSQOa)

Rotary evaporator

Procedure:

Combine furfuryl mercaptan and dimethyl sulfoxide in the reaction vessel. The molar ratio of
furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[9][10]

Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture
under normal atmospheric pressure.[9]

Allow the reaction to proceed for 0.5 to 10 hours, monitoring the progress by thin-layer
chromatography (TLC).[9]

Upon completion, remove the generated dimethyl sulfide and water by distillation at normal
pressure.[10]
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Perform a vacuum distillation to obtain the crude difurfuryl disulfide.

Dissolve the crude product in dichloromethane and wash sequentially with a 5% NaOH
solution and water.

Dry the organic layer with anhydrous magnesium sulfate.

Evaporate the solvent using a rotary evaporator to yield purified difurfuryl disulfide.

Combine Furfuryl Mercaptan and DMSO

'

Stir and Heat (10°C - Reflux)
0.5 - 10 hours

'

Normal Pressure Distillation
(Remove DMSO, H20)

'

Vacuum Distillation

'

Dissolve in CH2CI2
Wash with NaOH and H20

l

Dry with MgSO4

Evaporate Solvent
(Difurfuryl Disulfide)
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Workflow for the synthesis of difurfuryl disulfide.

Analysis of Difurfuryl Disulfide in a Food Matrix (e.g.,
Coffee)

This protocol outlines a general method for the analysis of difurfuryl disulfide in a coffee
sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

Ground coffee sample

« Internal standard (e.g., a deuterated analog or a compound with similar chemical properties
not present in the sample)

o Dichloromethane (or other suitable solvent)

e Anhydrous sodium sulfate

¢ Gas chromatograph coupled to a mass spectrometer (GC-MS)
o Appropriate GC column (e.g., DB-5ms)

 Vials for sample preparation and injection

Procedure:

e Sample Preparation (Liquid-Liquid Extraction):

[¢]

Weigh a known amount of the ground coffee sample into a vial.

Add a known amount of the internal standard.

[¢]

Add a measured volume of dichloromethane.

o

o

Seal the vial and vortex or shake for a specified time (e.g., 30 minutes) to extract the
volatile compounds.
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o Centrifuge the sample to separate the solid and liquid phases.

o Carefully transfer the solvent layer to a clean vial containing anhydrous sodium sulfate to
remove any residual water.

o Transfer the dried extract to a GC vial for analysis.

e GC-MS Analysis:

o

Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless mode.

o Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few
minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g.,
5°C/min).

o Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of
m/z 40-400.

o Identification: Identify difurfuryl disulfide by comparing its retention time and mass
spectrum to that of an authentic standard.

o Quantification: Quantify the concentration of difurfuryl disulfide using the ratio of its peak
area to that of the internal standard and comparing it to a calibration curve prepared with
known concentrations of the standard.
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Sample Preparation

Weigh Coffee Sample

:

Add Internal Standard

:

Add Dichloromethane and Vortex

:

Centrifuge

:

Transfer Solvent and Dry with Na2S04

:

Transfer to GC Vial

GC-MS Lnalysis

Inject Sample

:

GC Separation
(Temperature Program)

:

MS Detection
(El, Scan Mode)

:

Identify by Retention Time and Mass Spectrum

:

Quantify using Internal Standard and Calibration Curve
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Workflow for GC-MS analysis of difurfuryl disulfide.
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Sensory Evaluation Protocol

This protocol describes a basic sensory evaluation using a descriptive analysis method to
characterize the flavor profile of difurfuryl disulfide.

Panelists and Environment:
» Select a panel of 8-12 trained sensory assessors.

o Conduct the evaluation in a sensory analysis laboratory with individual booths, controlled
lighting, and ventilation to minimize distractions and aroma carry-over.

Sample Preparation:

o Prepare a stock solution of difurfuryl disulfide in a neutral solvent (e.g., propylene glycol or
ethanol).

o Prepare a series of dilutions in deionized, odorless water at concentrations relevant to its
typical use levels (e.g., 0.5, 1, 2, and 5 ppm).

o Present the samples in coded, identical containers. Provide a reference sample of plain
deionized water.

Procedure:

o Training: Familiarize the panelists with the aroma and taste attributes commonly associated
with difurfuryl disulfide (e.g., roasted, coffee, meaty, nutty, sulfurous, alliaceous). Develop
a consensus on the terminology and the use of the intensity scale.

e Evaluation:
o Instruct panelists to first evaluate the aroma of each sample by sniffing from the container.

o Then, instruct them to taste each sample, holding it in their mouth for a few seconds
before expectorating.

o Provide unsalted crackers and deionized water for palate cleansing between samples.
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o Present the samples in a randomized order to each panelist.

o Data Collection:

o Panelists will rate the intensity of each identified attribute on a structured scale (e.g., a 15-
cm line scale anchored with "low" and "high" or a 10-point numerical scale).

o Collect the data from each panelist.
e Data Analysis:

o Analyze the data using appropriate statistical methods (e.g., Analysis of Variance -
ANOVA) to determine significant differences in attribute intensities across different
concentrations.

o Generate a spider web plot or bar chart to visualize the sensory profile of difurfuryl
disulfide at each concentration.
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Select and Train Panelists

:

Prepare Dilutions of Difurfuryl Disulfide

:

Present Samples in Randomized Order

:

Rate Attribute Intensities on a Scale

:

Statistical Analysis (e.g., ANOVA)

Generate Sensory Profile (e.g., Spider Web Plot)
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Workflow for sensory evaluation of difurfuryl disulfide.

Conclusion

Difurfuryl disulfide is a versatile and impactful flavor ingredient with wide applications in the
food industry. A thorough understanding of its sensory properties, formation pathways, and
analytical methodologies is crucial for its effective and consistent application in creating
appealing and authentic food flavors. The protocols provided in this document offer a
foundation for researchers and flavor chemists to work with this important aroma compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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